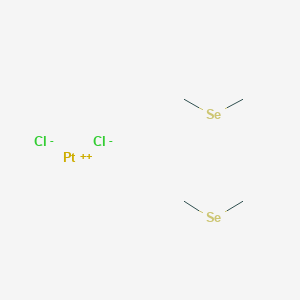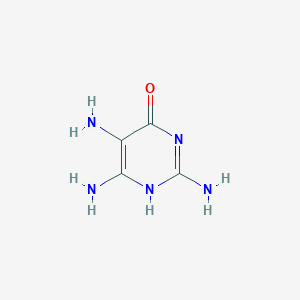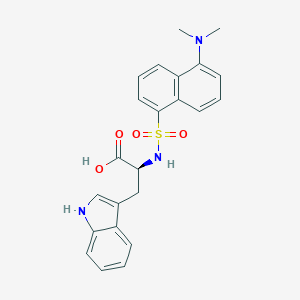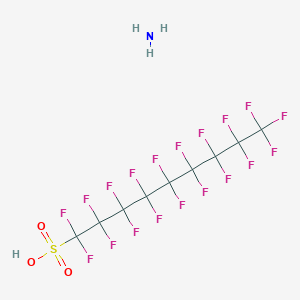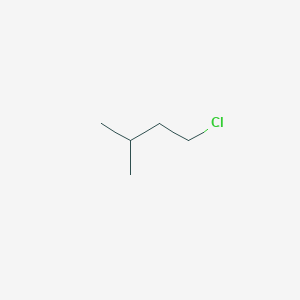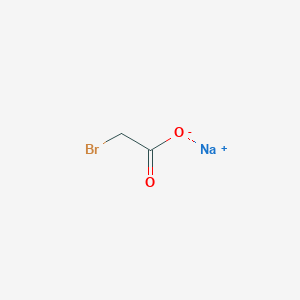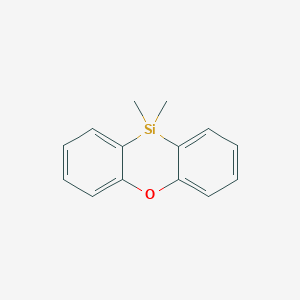
10,10-Dimethylphenoxasilin
Übersicht
Beschreibung
10,10-Dimethylphenoxasilin is a chemical compound that has recently gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of silacycles, which are cyclic organosilicon compounds. In
Wirkmechanismus
The exact mechanism of action of 10,10-Dimethylphenoxasilin is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol, which could lead to potential applications in the treatment of hypercholesterolemia.
Biochemische Und Physiologische Effekte
Studies have shown that 10,10-Dimethylphenoxasilin has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10,10-Dimethylphenoxasilin in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 10,10-Dimethylphenoxasilin. One area of interest is in the development of new materials for organic electronics. Another area of interest is in the development of new catalysts for organic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 10,10-Dimethylphenoxasilin in various scientific research areas.
Conclusion:
In conclusion, 10,10-Dimethylphenoxasilin is a unique compound that has shown potential applications in various scientific research areas. Its relatively simple synthesis method, stable properties, and potential for use in organic electronics and catalysis make it an interesting compound for further research. However, more research is needed to fully understand its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
10,10-Dimethylphenoxasilin has shown potential applications in various scientific research areas. One such area is in the field of organic electronics, where it can be used as a precursor for the synthesis of new materials with improved electronic properties. It has also been studied for its potential use as a catalyst in organic reactions, due to its unique structure and reactivity.
Eigenschaften
CAS-Nummer |
18414-62-5 |
|---|---|
Produktname |
10,10-Dimethylphenoxasilin |
Molekularformel |
C14H14OSi |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
10,10-dimethylbenzo[b][1,4]benzoxasiline |
InChI |
InChI=1S/C14H14OSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
InChI-Schlüssel |
GGECHZFPEBUJGA-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C |
Andere CAS-Nummern |
29218-87-9 18414-62-5 |
Synonyme |
10,10-Dimethyl-10H-phenoxasilin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

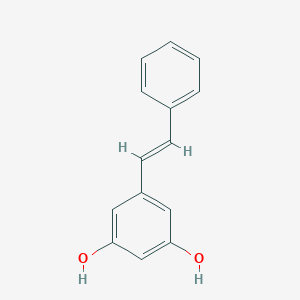
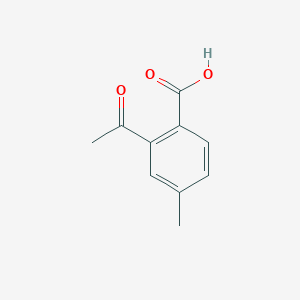
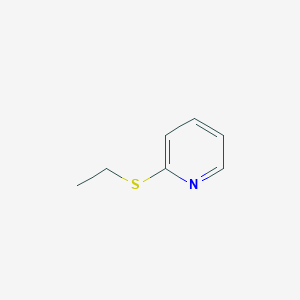
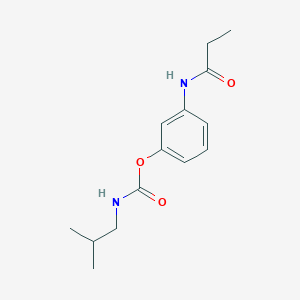
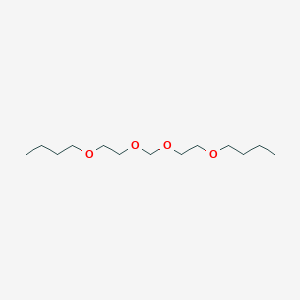
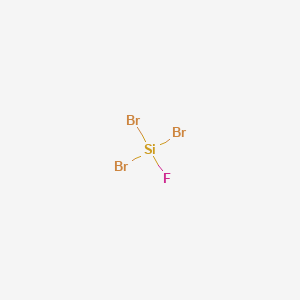
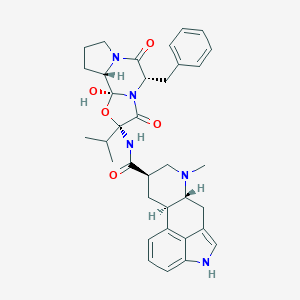
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
